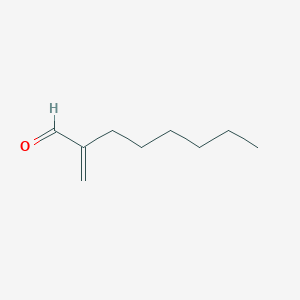

2-Methylene-octanal

Description

Contextualization within the Class of Alpha,Beta-Unsaturated Aldehydes

Alpha,beta-unsaturated aldehydes are a class of organic compounds characterized by the general structure R-CH=CH-CHO, where a carbon-carbon double bond is conjugated with an aldehyde functional group. mcat-review.org This conjugation results in a delocalized π-electron system across the O=C-C=C framework, which profoundly influences the molecule's reactivity. The electronegative oxygen atom polarizes the system, creating electrophilic (electron-deficient) centers at both the carbonyl carbon and the β-carbon. libretexts.org

This dual electrophilicity allows α,β-unsaturated aldehydes to undergo two primary modes of nucleophilic attack:

1,2-Addition (Direct Addition): The nucleophile attacks the electrophilic carbonyl carbon directly. This pathway is typical for strong, highly reactive nucleophiles such as organolithium reagents and Grignard reagents.

1,4-Addition (Conjugate Addition): The nucleophile attacks the electrophilic β-carbon. This pathway is favored by softer, less basic nucleophiles. The initial product is an enolate, which is then protonated to yield the final saturated product. mcat-review.org

2-Methylene-octanal fits within this class as an α-substituted α,β-unsaturated aldehyde. Its structure features an octanal (B89490) backbone with a methylene (B1212753) (=CH₂) group at the α-position (the carbon adjacent to the carbonyl group). This exocyclic double bond is in conjugation with the aldehyde, bestowing upon it the characteristic reactivity of this class of compounds.

Table 1: Reactivity of α,β-Unsaturated Aldehydes with Various Nucleophiles

| Nucleophile Type | Predominant Mode of Addition | Description |

|---|---|---|

| Strong, Hard Nucleophiles (e.g., Grignard Reagents, Organolithium Reagents) | 1,2-Addition | Attack occurs at the carbonyl carbon due to the highly localized charge and kinetic control. |

| Weaker, Soft Nucleophiles (e.g., Amines, Cyanides, Organocuprates) | 1,4-Addition (Conjugate) | Attack occurs at the β-carbon, leading to the thermodynamically more stable product. |

Significance of 2-Methylene Aldehyde Scaffolds in Synthetic Chemistry

The 2-methylene aldehyde scaffold, also referred to as an α-methylene alkanal, is recognized as a highly valuable intermediate in industrial and laboratory-scale organic synthesis. google.com The high degree of functionality, combining both an aldehyde and an activated alkene within a compact structure, makes these compounds versatile building blocks for creating more complex molecules.

The significance of this scaffold stems from several key applications:

Precursors to Fragrance Compounds: The selective hydrogenation of the carbon-carbon double bond in 2-methylene alkanals yields 2-methylalkanals. These saturated aldehydes are important compounds in the fragrance industry. google.com

Monomers for Polymer Production: Oxidation of the aldehyde functional group converts the 2-methylene alkanal into an α,β-unsaturated carboxylic acid. These acids are used on a large scale in the production of various materials, including plastics, lubricating oils, and textile auxiliaries. google.com

Versatile Synthetic Intermediates: The dual reactivity of the scaffold allows it to participate in a wide range of chemical transformations. The activated double bond is a potent Michael acceptor for conjugate additions and can act as a dienophile in Diels-Alder cycloadditions, enabling the construction of complex cyclic systems.

The synthesis of these scaffolds is often achieved through the α-methylenation of a parent aldehyde, a reaction that introduces the key methylene group. blogspot.com

Overview of Historical Research Efforts on this compound and Related Structures

Historical research into the synthesis of this compound and related α-methylene aldehydes is intrinsically linked to the development of the Mannich reaction . This classic three-component organic reaction, named after its discoverer, German chemist Carl Mannich, was first reported in 1912. blogspot.comwikipedia.org The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. taylorandfrancis.comlibretexts.orgbyjus.com

The synthesis of 2-methylene alkanals is a specific application of this reaction. The general process involves the reaction of an unbranched aldehyde (which must possess at least two hydrogen atoms at the α-position) with formaldehyde (B43269) in the presence of a secondary amine and a carboxylic acid. google.com

In the context of synthesizing this compound, the reaction proceeds as follows:

Iminium Ion Formation: The secondary amine first reacts with formaldehyde to form an electrophilic iminium ion (also known as a Mannich reagent or Eschenmoser's salt precursor). wikipedia.orglibretexts.org

Enol Formation: The parent aldehyde, octanal, tautomerizes to its enol form under the reaction conditions. wikipedia.org

Nucleophilic Attack: The electron-rich enol of octanal acts as a nucleophile, attacking the electrophilic iminium ion. This step forms the carbon-carbon bond at the α-position of the octanal.

Elimination: The resulting intermediate, a β-amino-carbonyl compound known as a Mannich base, undergoes elimination of the secondary amine to generate the final this compound product. google.com

This acid-base catalyzed approach has become a foundational method for the α-methylenation of aldehydes and remains a key historical and practical route to structures like this compound. google.comblogspot.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylideneoctanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-3-4-5-6-7-9(2)8-10/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUBTLAZZWBMRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458617 | |

| Record name | 2-METHYLENE-OCTANAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22414-64-8 | |

| Record name | 2-Methyleneoctanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22414-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-METHYLENE-OCTANAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanal, 2-methylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylene Octanal

Classical Approaches to 2-Methylene Aldehyde Scaffolds

Classical synthetic strategies for generating alpha-methylene aldehydes often leverage fundamental organic reactions such as aldol (B89426) condensations and related transformations involving formaldehyde (B43269).

Direct Aldol Condensation Strategies

Aldol condensation is a cornerstone reaction in organic synthesis, involving the formation of a carbon-carbon bond between two carbonyl compounds, at least one of which possesses alpha-hydrogens libretexts.orglibretexts.orgsigmaaldrich.com. Octanal (B89490), with two hydrogen atoms on its alpha-carbon, is a suitable substrate for such reactions. While formaldehyde itself, lacking alpha-hydrogens, cannot undergo self-aldol condensation quora.comcollegedunia.com, it readily reacts with aldehydes that do possess alpha-hydrogens, acting as an electrophilic partner libretexts.orgbeilstein-journals.orgemerald.comacs.orgrsc.orggoogle.comgoogle.com. These reactions typically proceed via an initial aldol addition, forming a beta-hydroxy aldehyde, which can then undergo dehydration to yield the alpha,beta-unsaturated aldehyde libretexts.orggoogle.com. Acid or base catalysts are commonly employed to facilitate these transformations libretexts.orglibretexts.orgsigmaaldrich.com, and metal carboxylates have also been utilized as catalysts for the aldol condensation of aldehydes google.com.

Knoevenagel Condensation Variants Utilizing Octanal Precursors

The Knoevenagel condensation is an aldol-type reaction that involves the condensation of aldehydes or ketones with compounds bearing active methylene (B1212753) groups, leading to the formation of alpha,beta-unsaturated carbonyl compounds researchgate.netjove.com. While this reaction typically uses substrates like malonates or cyanoacetates as the active methylene component, the underlying principle involves creating a new carbon-carbon double bond adjacent to a carbonyl group. In the context of synthesizing 2-methylene-octanal, octanal would need to react with a source of a methylene group. A related example is the Knoevenagel condensation between hexanal (B45976) and benzaldehyde, which yields 2-benzylideneoctanal (B7782968) atamanchemicals.com. This illustrates the condensation of an octanal precursor with an aldehyde to form an alpha-substituted unsaturated aldehyde.

Reactions Involving Formaldehyde and Alpha-Position Activation

A direct and widely applicable method for synthesizing alpha-methylene aldehydes, including this compound, involves the activation and functionalization of the alpha-position of an aldehyde with alpha-hydrogens using formaldehyde. Octanal, possessing two alpha-hydrogens, is an ideal substrate for this reaction, allowing for the introduction of a methylene group at its alpha-position google.com.

A described process for producing 2-methylene aldehydes involves the continuous reaction of unbranched n-aldehydes, such as n-octanal, with formaldehyde google.com. This methodology often employs secondary amines and carboxylic acids as catalysts. The reaction proceeds through an intermediate stage, followed by the elimination of the secondary amine to yield the desired 2-methylene aldehyde google.com. This transformation can be viewed as an aldol-type condensation, where formaldehyde acts as the electrophile, and the enolate derived from octanal serves as the nucleophile libretexts.orgacs.orgrsc.org. Such reactions are frequently catalyzed by bases or acids, and specialized catalytic systems can be employed to optimize reactivity and selectivity beilstein-journals.orgemerald.com.

Modern and Advanced Synthetic Strategies

Modern synthetic chemistry offers refined approaches, including catalytic methods, to achieve the synthesis of complex molecules with greater efficiency and selectivity.

Asymmetric Synthesis of Chiral 2-Methylene Aldehydes (if applicable to this compound)

This compound, with the chemical structure CH2=C(CHO)-(CH2)5-CH3, is an achiral molecule. The alpha-carbon atom is sp2 hybridized and forms part of an exocyclic double bond, meaning it does not possess a stereogenic center. Consequently, direct asymmetric synthesis to produce chiral this compound is not applicable.

However, significant advancements have been made in the asymmetric synthesis of related alpha-methylene compounds and in the enantioselective functionalization of aldehydes. For instance, enantioselective syntheses of alpha-methylene-beta-hydroxy carboxylic acid derivatives have been developed, often utilizing chiral auxiliaries or catalysts researchgate.netacs.org. Furthermore, research has explored the asymmetric synthesis of chiral alpha-substituted aldehydes, such as 2-methyl-octanal (a stereoisomer of the target compound's structural class), employing methods like metalloenamines derived from chiral amino alcohols, which have achieved moderate enantiomeric excesses acs.orguoa.gr. Modern catalytic systems, integrating organocatalysis and metal catalysis with techniques like photoredox or hydrogen-atom transfer (HAT) catalysis, also enable enantioselective alpha-alkylation of aldehydes using simple olefins as coupling partners princeton.edu.

Organocatalytic and Metal-Catalyzed Approaches

Organocatalysis: Organocatalysis has emerged as a powerful tool for promoting organic transformations with high selectivity. Secondary amines are frequently employed as catalysts in Knoevenagel condensation reactions researchgate.netjove.com. Organocatalysts, including proline and its derivatives, are utilized for the enantioselective alpha-functionalization of aldehydes mdpi.com. The synthesis of 2-methylene aldehydes from n-aldehydes and formaldehyde can be facilitated by catalysts such as secondary amines and carboxylic acids, often integrated into continuous process designs google.com.

Metal Catalysis: Metal catalysis plays a crucial role in many synthetic strategies. Metal carboxylates can serve as effective catalysts for aldol condensation reactions of aldehydes google.com. Transition metal catalysis, notably using Rh(I) and Chromium, has been successfully applied in the synthesis of alpha-methylene lactones, demonstrating the utility of metal catalysts in constructing alpha-methylene functionalities nih.govorganic-chemistry.org. Additionally, metal oxides, such as CaO and BaO supported on silica, have been shown to catalyze aldol condensation reactions involving formaldehyde and other carbonyl compounds rsc.org. While specific metal catalysts for the direct methylenation of octanal are not extensively detailed in the provided literature snippets, the broader advancements in metal-catalyzed alpha-functionalization of carbonyl compounds suggest potential for developing highly efficient synthetic routes.

Compound List:

this compound

Octanal

Formaldehyde

Hexanal

Benzaldehyde

Propionaldehyde

n-Butyraldehyde

n-Pentanal

3-Methylbutanal

n-Heptanal

n-Nonanal

3,5,5-Trimethylhexanal-1

n-Decanal

n-Undecanal

n-Dodecanal

n-Tridecanal

2-Methyl-octanal

2-Benzylideneoctanal

Alpha-methylene-beta-hydroxy carboxylic acid derivatives

Alpha-methylene-gamma-butyrolactones

Continuous Flow Reactor Methodologies for Scalable Production

The synthesis of this compound can be efficiently scaled using continuous flow reactor methodologies, which offer significant advantages over traditional batch processes. Continuous flow systems provide enhanced control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, higher yields, and better selectivity nih.govresearchgate.netbeilstein-journals.orgbeilstein-journals.org. These attributes are critical for industrial-scale production.

Precursor Chemistry and Substrate Scope for this compound Synthesis

The synthesis of this compound primarily relies on the condensation of specific precursor molecules. The most commonly identified precursors are octanal and formaldehyde google.comchemsrc.com.

Key Precursors and Reaction Pathways:

A well-documented synthetic route for this compound involves the reaction of octanal with formaldehyde in the presence of a catalytic system comprising di-N-butyl amine and acetic acid google.com. This method, conducted under batch conditions, has demonstrated a high conversion rate of octanal, reaching approximately 95% google.com.

Reaction Scheme: Octanal + Formaldehyde this compound

Substrate Scope:

The substrate scope for the synthesis of this compound is largely defined by the nature of the aldehyde precursor. For the broader class of 2-methylenealkanals, non-branched alkanals have been identified as suitable substrates in continuous flow processes google.com. Consequently, octanal, being a linear, non-branched alkanal, is directly applicable. Patent literature suggests that in reaction mixtures, n-aldehydes are preferentially converted, implying that branched alkanals may exhibit reduced reactivity or remain inert under similar conditions google.com. This indicates that linear aldehydes of varying carbon chain lengths can serve as precursors for their corresponding 2-methylene aldehyde derivatives. Formaldehyde, typically supplied as an aqueous solution, serves as the source for the methylene group in these syntheses google.comgoogle.com.

While other general methods for synthesizing alpha-methylene aldehydes exist, such as Reformatsky-type condensations or reactions involving allylic reagents rsc.orgtandfonline.comnih.gov, the direct condensation with formaldehyde appears to be a direct and efficient pathway for compounds like this compound, utilizing readily available precursors.

Data Table: Synthesis of this compound

| Method/Reference | Precursors | Catalyst/Conditions | Yield/Conversion | Notes |

| Batch Synthesis google.com | Octanal, Formaldehyde (aqueous solution) | Di-N-butyl amine, Acetic acid, 50°C | ~95% conversion | Reaction monitored by GC. |

| Continuous Flow Synthesis (General for 2-methylenealkanals) google.com | Non-branched alkanals (e.g., Octanal), Formaldehyde | Acid-base catalysis (secondary amines, carboxylic acids) in a liquid/liquid two-phase system, tubular reactor, laminar flow | High space-time yields, good selectivity | Applicable to various non-branched alkanals. |

Compound List:

this compound

Octanal

Formaldehyde

Di-N-butyl amine

Acetic acid

2-methylenealkanals

n-aldehydes

2-Methylene-1-octanol

Chemical Reactivity and Transformation Pathways of 2 Methylene Octanal

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group is characterized by a carbonyl center (a carbon double-bonded to an oxygen) bonded to a hydrogen atom and a carbon substituent. The carbonyl carbon is electrophilic due to the high electronegativity of the oxygen atom, making it a primary site for nucleophilic attack. jackwestin.commasterorganicchemistry.com

Selective Reduction to Corresponding Alcohols

The selective reduction of the aldehyde group in an α,β-unsaturated aldehyde like 2-methylene-octanal, without affecting the carbon-carbon double bond, yields an allylic alcohol. This transformation requires mild reducing agents that preferentially attack the carbonyl group. Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) are commonly used for this purpose, as they are generally selective for aldehydes and ketones over less reactive functional groups like alkenes. jackwestin.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to give the primary alcohol, 2-methylene-octan-1-ol.

Oxidation to Alpha,Beta-Unsaturated Carboxylic Acids

The aldehyde group of this compound can be oxidized to form the corresponding α,β-unsaturated carboxylic acid, 2-methylene-octanoic acid. cymitquimica.com This conversion requires oxidizing agents that can selectively oxidize aldehydes in the presence of an alkene. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) under controlled conditions, or milder oxidants like silver oxide (Ag₂O) as used in the Tollens' test. The presence of the C=C double bond presents a challenge, as strong oxidizing conditions can lead to cleavage of the double bond. organic-chemistry.org Therefore, reaction conditions must be carefully chosen to favor the oxidation of the aldehyde functionality.

Nucleophilic Addition Reactions at the Carbonyl Carbon

The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles. libretexts.org This reaction, known as nucleophilic addition, is a fundamental transformation for aldehydes. openochem.orgyoutube.com The initial attack by the nucleophile breaks the C=O pi bond, forming a tetrahedral intermediate which is then typically protonated to yield the final product. libretexts.org The reaction can be catalyzed by either acid or base. Acid catalysis increases the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen, while basic conditions often involve a more potent nucleophile that attacks the carbonyl carbon directly. openochem.org

| Nucleophile | Product Type |

|---|---|

| Grignard Reagents (R-MgX) | Secondary Alcohol |

| Organolithium Reagents (R-Li) | Secondary Alcohol |

| Cyanide (CN⁻) | Cyanohydrin |

| Alcohols (R-OH) | Hemiacetal/Acetal |

| Water (H₂O) | Hydrate (Gem-diol) |

Imine and Enamine Formation

This compound reacts with primary and secondary amines in a condensation reaction to form imines and enamines, respectively. jackwestin.commasterorganicchemistry.com The reaction with a primary amine (R-NH₂) involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form a C=N double bond, resulting in an imine (also known as a Schiff base). thieme-connect.deacs.orgmasterorganicchemistry.com When this compound reacts with a secondary amine (R₂NH), a similar initial addition occurs, but since the nitrogen lacks a second proton to eliminate, dehydration proceeds by removing a proton from an adjacent carbon, leading to the formation of an enamine. youtube.com These reactions are typically catalyzed by a trace amount of acid and often require the removal of water to drive the equilibrium towards the product. masterorganicchemistry.comacs.org

Reactions Involving the Carbon-Carbon Double Bond

The alkene functional group in this compound can undergo addition reactions, most notably hydrogenation. The selectivity of these reactions is a key consideration due to the presence of the reactive aldehyde group.

Hydrogenation Studies (Selective vs. Non-selective)

Hydrogenation of this compound can lead to different products depending on the catalyst and reaction conditions.

Selective Hydrogenation: Preferential hydrogenation of the aldehyde group to yield 2-methylene-octan-1-ol has been discussed (Section 3.1.1). Conversely, selective hydrogenation of the C=C double bond while preserving the aldehyde would yield 2-methyloctanal. This requires catalysts that favor alkene reduction over aldehyde reduction.

Non-selective (Complete) Hydrogenation: Using more powerful catalysts and harsher conditions (e.g., higher hydrogen pressure and temperature) can lead to the reduction of both the aldehyde and the alkene functionalities, resulting in the saturated alcohol, 2-methyloctan-1-ol.

Studies on the competitive hydrogenation of octanal (B89490) and octene mixtures using copper-based catalysts provide insight into the selective nature of this process. nih.govacs.org Research has shown that under certain experimental conditions, copper catalysts preferentially hydrogenate the aldehyde group over the alkene. acs.org For instance, in a continuous flow system using a Cu/Al₂O₃ catalyst, high selectivity towards octanol (B41247) (the product of aldehyde reduction) was achieved at lower temperatures, while higher temperatures were needed for significant octanal conversion. nih.gov The pressure and hydrogen-to-aldehyde ratio were also found to influence the conversion of both species. nih.govacs.org

| Temperature (°C) | Octanal Conversion (%) | Selectivity toward Octanol (%) |

|---|---|---|

| 100 | 53 | 99 |

| 160 | >99 | - |

This demonstrates that by carefully selecting the catalyst and controlling reaction parameters, it is possible to achieve selective hydrogenation of the aldehyde group in the presence of a carbon-carbon double bond, a principle directly applicable to the hydrogenation of this compound. nih.gov

Electrophilic Addition Reactions

The chemical structure of this compound features a carbon-carbon double bond (alkene) which is an area of high electron density, making it susceptible to attack by electrophiles. savemyexams.com Electrophilic addition is a fundamental reaction type for this compound, where the π-bond of the alkene is broken to form two new σ-bonds. savemyexams.comopenstax.org

The reaction is initiated by an electrophile, such as the proton from a hydrogen halide (HX), which accepts a pair of electrons from the C=C bond. savemyexams.comlibretexts.org This process results in the formation of a carbocation intermediate. openstax.org For an unsymmetrical alkene like this compound, the addition of HX follows Markovnikov's rule, which states that the hydrogen atom attaches to the carbon with more existing hydrogen substituents, leading to the formation of the most stable carbocation intermediate. uomustansiriyah.edu.iq

In the case of this compound, the proton will add to the terminal methylene (B1212753) carbon (CH₂), forming a more stable tertiary carbocation at the C2 position. This carbocation is then rapidly attacked by the nucleophilic halide ion (X⁻) to yield the final product. openstax.orgmsu.edu The stability of carbocations increases with more alkyl substitution, following the order: tertiary > secondary > primary. uomustansiriyah.edu.iq

| Reagent (HX) | Intermediate Carbocation | Major Product |

|---|---|---|

| HCl | 2-Formyl-2-octyl cation | 2-Chloro-2-methyloctanal |

| HBr | 2-Formyl-2-octyl cation | 2-Bromo-2-methyloctanal |

| H₂O (acid-catalyzed) | 2-Formyl-2-octyl cation | 2-Hydroxy-2-methyloctanal |

Cycloaddition Reactions

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. libretexts.org The conjugated system of this compound, consisting of an alkene and a carbonyl group, allows it to participate in several types of cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): The electron-withdrawing nature of the adjacent aldehyde group makes the double bond of this compound electron-deficient. This characteristic renders it an effective dienophile for Diels-Alder reactions, where it can react with an electron-rich diene to form a six-membered ring. libretexts.org The reaction is typically thermally allowed and proceeds in a concerted fashion. libretexts.org

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions can occur between the alkene moiety of this compound and another alkene. libretexts.org These reactions, often requiring UV light, are useful for synthesizing strained four-membered rings (cyclobutanes). libretexts.org

[2+1] Cycloaddition: This type of reaction involves the addition of a carbene or carbenoid to the double bond to form a cyclopropane (B1198618) ring. A common method is the Simmons-Smith reaction, which uses diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid that adds stereospecifically to the alkene. acs.org

| Reaction Type | Reactant Partner | Potential Product Structure |

|---|---|---|

| [4+2] Diels-Alder | Butadiene | Cyclohexene derivative |

| [2+2] Photocycloaddition | Ethylene | Cyclobutane derivative |

| [2+1] Cyclopropanation | CH₂I₂/Zn(Cu) | Spiro-cyclopropane derivative |

Epoxidation Mechanisms and Stereoselectivity

Epoxidation is the reaction of an alkene with an oxidizing agent to form an epoxide, a three-membered cyclic ether. The double bond in this compound can be readily converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).

The mechanism is a concerted process where an oxygen atom is transferred from the peroxy acid to the alkene. The reaction proceeds through a characteristic "butterfly" transition state. Because the double bond in this compound is prochiral (its faces are enantiotopic), epoxidation with a standard achiral reagent like m-CPBA will result in a racemic mixture of the two possible enantiomeric epoxides.

Stereoselectivity can be achieved by using chiral catalysts or reagents. For instance, asymmetric epoxidation methods, such as the Sharpless epoxidation (for allylic alcohols) or Jacobsen epoxidation, employ chiral catalysts to favor the formation of one enantiomer over the other. However, for a simple terminal alkene like that in this compound, achieving high stereoselectivity often requires more specialized catalytic systems. The stereochemical outcome is dictated by the catalyst and the specific reaction conditions employed. acs.org

Rearrangement Reactions and Isomerization Pathways

Under certain conditions, this compound can undergo structural rearrangements and isomerization.

Isomerization: The most common isomerization pathway for an α-methylene aldehyde is the migration of the exocyclic double bond to the thermodynamically more stable endocyclic positions. Catalyzed by acid or base, this compound can isomerize to form a mixture of (E)- and (Z)-oct-2-enal. This occurs because internal, more substituted alkenes are generally more stable than terminal alkenes.

Rearrangement Reactions: While this compound itself is not primed for common sigmatropic rearrangements like the Cope or Claisen, its derivatives can be. masterorganicchemistry.com For instance, if the aldehyde is first reduced to the corresponding primary alcohol (2-methyleneoctan-1-ol) and then converted into an allylic vinyl ether, it can undergo a acs.orgacs.org-sigmatropic Claisen rearrangement upon heating. nih.gov A particularly relevant transformation is the Coates-Claisen rearrangement, which involves the rearrangement of allylic vinyl acetals that can be synthesized from α,β-unsaturated aldehydes. nih.gov This pathway allows for the formation of monoprotected 1,5-dicarbonyl compounds. nih.gov

| Transformation | Conditions | Product(s) |

|---|---|---|

| Isomerization | Acid or Base catalyst | (E)-oct-2-enal and (Z)-oct-2-enal |

| Claisen Rearrangement | Requires prior conversion to an allylic vinyl ether, then heat | γ,δ-Unsaturated aldehyde |

Derivatization Strategies for Functional Group Interconversion

Functional group interconversion (FGI) involves the transformation of one functional group into another, a cornerstone of synthetic organic chemistry. researchgate.net this compound possesses two primary functional groups amenable to derivatization: the aldehyde and the alkene.

Transformations of the Aldehyde Group:

Reduction: The aldehyde can be selectively reduced to a primary alcohol (2-methyleneoctan-1-ol) using mild reducing agents like sodium borohydride (NaBH₄).

Oxidation: Oxidation of the aldehyde group can yield a carboxylic acid (2-methyleneoctanoic acid). Reagents such as silver oxide (Tollens' reagent) or potassium permanganate (KMnO₄) can be used.

Reductive Amination: The aldehyde can react with an amine to form an imine, which is then reduced in situ to form a new amine.

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into a new carbon-carbon double bond, extending the carbon chain.

Transformations of the Alkene Group:

Hydrogenation: The carbon-carbon double bond can be reduced to a single bond using catalytic hydrogenation (e.g., H₂ over a Pd, Pt, or Ni catalyst), yielding 2-methyloctanal.

Dihydroxylation: The alkene can be converted into a diol (1,2-diol) using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate.

Halogenation: Addition of halogens (e.g., Br₂) across the double bond results in a dihalide.

| Starting Group | Target Group | Reagent(s) | Product Name |

|---|---|---|---|

| Aldehyde | Primary Alcohol | NaBH₄ | 2-Methyleneoctan-1-ol |

| Aldehyde | Carboxylic Acid | Ag₂O, NH₄OH (Tollens') | 2-Methyleneoctanoic acid |

| Alkene | Alkane | H₂, Pd/C | 2-Methyloctanal |

| Alkene | Diol | OsO₄, NMO | 2-(1,2-dihydroxyethyl)octanal |

| Alkene | Epoxide | m-CPBA | 2-(oxiran-2-yl)octanal |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| (E)-oct-2-enal |

| (Z)-oct-2-enal |

| 2-(1,2-dihydroxyethyl)octanal |

| 2-(oxiran-2-yl)octanal |

| 2-Bromo-2-methyloctanal |

| 2-Chloro-2-methyloctanal |

| 2-Hydroxy-2-methyloctanal |

| This compound |

| 2-Methyleneoctan-1-ol |

| 2-Methyleneoctanoic acid |

| 2-Methyloctanal |

| Butadiene |

| Diiodomethane |

| Ethylene |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Osmium tetroxide |

| Potassium permanganate |

| Silver oxide |

| Sodium borohydride |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can determine the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Analysis

A ¹H NMR spectrum of 2-methylene-octanal would be expected to reveal distinct signals for each unique proton in the molecule. Key expected features would include:

Aldehydic Proton: A characteristic signal at a low field (downfield), typically in the range of 9-10 ppm, corresponding to the proton of the -CHO group.

Methylene (B1212753) Protons: Two distinct signals in the olefinic region (typically 5-6.5 ppm) for the two non-equivalent protons of the =CH₂ group.

Alkyl Chain Protons: A series of signals at a higher field (upfield), corresponding to the protons of the hexyl chain. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to piece together the structure.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, one would expect to observe:

Carbonyl Carbon: A signal at a very low field (around 190-200 ppm) for the aldehyde carbon.

Olefinic Carbons: Two signals in the range of 100-150 ppm for the two carbons of the C=CH₂ group.

Alkyl Carbons: A set of signals in the upfield region (typically 10-40 ppm) for the carbons of the hexyl chain.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. It would be instrumental in tracing the connectivity of the protons along the hexyl chain and their relationship to the methylene group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of many resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary carbons (if any) and for linking the aldehyde group and the methylene group to the rest of the alkyl chain.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a "hard" ionization technique that typically leads to extensive fragmentation of the molecule. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of this compound. Additionally, a series of fragment ions would be observed, providing clues about the molecule's structure. Common fragmentation pathways for aldehydes and alkenes would be expected, such as alpha-cleavage and McLafferty rearrangement.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precise mass measurement allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound (C₉H₁₆O). This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Without access to the actual spectral data for this compound, the above descriptions remain hypothetical. The acquisition and publication of this data are necessary for a complete and accurate characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for studying this compound. This method combines the powerful separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In a typical GC-MS analysis, the volatile components of a sample are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column.

As this compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method used for α,β-unsaturated aldehydes, where high-energy electrons bombard the molecule, leading to the ejection of an electron to form a positively charged molecular ion (M•+). This molecular ion, along with characteristic fragment ions, is then separated by the mass analyzer based on its mass-to-charge ratio (m/z). nih.govlibretexts.org The resulting mass spectrum serves as a chemical "fingerprint," allowing for structural elucidation and definitive identification.

The fragmentation pattern of this compound (Molecular Weight: 140.22 g/mol ) is predictable based on the fragmentation of similar α,β-unsaturated aldehydes. nih.govlibretexts.org Key fragmentation pathways would likely include cleavage adjacent to the carbonyl group and rearrangements. While a molecular ion peak at m/z 140 may be observed, it is often of low intensity for aldehydes. libretexts.org More prominent fragments are expected from characteristic losses.

Key Expected Fragmentation Patterns for this compound:

α-cleavage: Loss of the hydrogen atom from the carbonyl group ([M-1]⁺) resulting in a fragment at m/z 139.

Loss of CO: Cleavage of the carbonyl group ([M-28]⁺) leading to a fragment at m/z 112.

McLafferty Rearrangement: A common fragmentation for carbonyl compounds, though its presentation in α,β-unsaturated systems can vary. libretexts.orgcolab.ws

Cleavage of the alkyl chain: Fragmentation along the hexyl chain will produce a series of characteristic ions separated by 14 mass units (representing CH₂ groups).

The choice of ionization method, such as EI or chemical ionization (CI), can significantly influence the resulting mass spectrum and the structural information that can be obtained. nih.gov

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Expected Molecular Ion (M•+) | m/z 140 (may be weak or absent) |

| Major Expected Fragment Ions (m/z) | 111 ([M-CHO]⁺), 83, 69, 55, 41 (Alkyl chain fragments) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present within a molecule. The technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Specific bonds within a molecule vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. vscht.cz This results in an IR spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For this compound, IR spectroscopy can confirm the presence of its key structural features: the aldehyde group, the carbon-carbon double bond (alkene), and the saturated alkyl chain. orgchemboulder.comudel.edu

Characteristic IR Absorptions for this compound:

Aldehyde C-H Stretch: A distinctive feature of aldehydes is the C-H stretching vibration of the aldehyde group (CHO). This typically appears as one or two moderate bands in the region of 2830-2695 cm⁻¹. The band around 2720 cm⁻¹ is particularly diagnostic. vscht.czorgchemboulder.comuobabylon.edu.iq

Carbonyl (C=O) Stretch: The C=O bond of the aldehyde gives rise to a very strong and sharp absorption band. For α,β-unsaturated aldehydes like this compound, this band is shifted to a lower wavenumber due to conjugation compared to saturated aldehydes. It is expected to appear in the 1710-1685 cm⁻¹ range. orgchemboulder.comspcmc.ac.in

Alkene (C=C) Stretch: The stretching vibration of the carbon-carbon double bond (C=C) of the methylene group is expected to produce a moderate absorption band in the region of 1680-1640 cm⁻¹. vscht.czspectroscopyonline.com

Vinylic (=C-H) Stretch: The stretching of the C-H bonds on the double bond occurs at a higher frequency than that of saturated C-H bonds, typically appearing just above 3000 cm⁻¹ (around 3020-3100 cm⁻¹). vscht.czlibretexts.org

Alkyl (C-H) Stretches: The C-H bonds of the hexyl alkyl chain will show strong, sharp absorption bands in the 2960-2850 cm⁻¹ region. libretexts.org

The absence of a broad absorption band in the 3500-3200 cm⁻¹ region would confirm the absence of hydroxyl (-OH) groups, distinguishing it from corresponding alcohols. udel.edu

| Functional Group/Bond | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Vinylic (=C-H) | Stretch | 3100 - 3020 | Medium |

| Alkyl (C-H) | Stretch | 2960 - 2850 | Strong |

| Aldehyde (C-H) | Stretch | 2830 - 2720 | Medium, often two peaks |

| Carbonyl (C=O) | Stretch | 1710 - 1685 | Strong, Sharp |

| Alkene (C=C) | Stretch | 1680 - 1640 | Medium |

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic methods are essential for separating this compound from complex matrices, assessing its purity, and preparing it for further research. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are pivotal techniques, each with specific applications and method development considerations.

Developing a GC method for the analysis of this compound involves optimizing several parameters to achieve good resolution, peak shape, and analysis time. As a volatile aldehyde, GC is an ideal technique for its separation and quantification.

Key Parameters in GC Method Development:

Column Selection: The choice of the stationary phase is critical. A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for separating volatile organic compounds with varying polarities. Column dimensions (length, internal diameter, and film thickness) also impact separation efficiency.

Injector Temperature: The inlet temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation of the analyte.

Oven Temperature Program: A temperature gradient is typically employed. The program starts at a lower temperature to separate highly volatile components and then ramps up to elute less volatile compounds like this compound in a reasonable time with good peak shape.

Carrier Gas and Flow Rate: Helium is the most common carrier gas, and its flow rate is optimized to provide the best separation efficiency.

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. Alternatively, a mass spectrometer (as in GC-MS) offers definitive identification. nih.gov

Derivatization, for instance with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), can be employed to improve chromatographic properties and detection limits, especially when using an electron capture detector (ECD) or for specific mass spectrometric analyses. nih.gov

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | General-purpose mid-polarity column, good for resolving a wide range of VOCs. |

| Injector Temperature | 250 °C | Ensures rapid vaporization without thermal decomposition. |

| Oven Program | Start at 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min) | Provides good separation of early-eluting compounds and ensures elution of the target analyte with good peak shape. |

| Carrier Gas | Helium at 1.2 mL/min | Inert gas providing good efficiency. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification. |

Direct analysis of a volatile, low-molecular-weight aldehyde like this compound by High-Performance Liquid Chromatography (HPLC) is challenging because it lacks a strong chromophore for UV detection. hitachi-hightech.comchromatographyonline.com Therefore, a pre-column derivatization step is almost always necessary. The most common derivatizing agent for aldehydes and ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH). scioninstruments.com

The reaction between this compound and DNPH in an acidic medium produces a stable 2,4-dinitrophenylhydrazone derivative. This derivative is significantly less volatile, more stable, and possesses a strong chromophore that absorbs intensely in the UV region, typically around 360 nm. hitachi-hightech.com

Key Parameters in HPLC Method Development for the DNPH Derivative:

Derivatization Optimization: Reaction conditions such as DNPH concentration, acid catalyst, reaction time, and temperature are optimized to ensure complete and reproducible derivatization.

Column Selection: A reversed-phase C18 column is the standard choice for separating DNPH-hydrazones. scioninstruments.comsigmaaldrich.com These columns separate compounds based on hydrophobicity.

Mobile Phase: A gradient elution using a mixture of an organic solvent (typically acetonitrile) and water is used. The gradient starts with a higher proportion of water and increases the acetonitrile concentration over time to elute the more hydrophobic derivatives. hitachi-hightech.com

Flow Rate and Column Temperature: These are optimized to achieve the best balance between separation efficiency and analysis time. A typical flow rate is around 1.0 mL/min with the column maintained at a constant temperature (e.g., 30-40°C) for reproducibility. hitachi-hightech.comsigmaaldrich.com

Detection: A UV or Diode Array Detector (DAD) is set to a wavelength of approximately 360 nm for sensitive and selective detection of the DNPH derivatives. scioninstruments.comsigmaaldrich.com

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) | Forms stable, UV-active hydrazone derivatives. |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Standard for separating hydrophobic DNPH derivatives. scioninstruments.com |

| Mobile Phase | Gradient: Acetonitrile (B) and Water (A). Start at 60% B, ramp to 90% B over 15 min. | Effectively separates a wide range of aldehyde-DNPH derivatives. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale HPLC. |

| Detection | UV/DAD at 360 nm | Wavelength of maximum absorbance for DNPH-hydrazones. |

Theoretical and Computational Studies of 2 Methylene Octanal

Molecular Structure and Conformational Analysis

Molecular structure and conformational analysis involve determining the most stable three-dimensional arrangement of atoms in a molecule and exploring the energy landscape of its various possible shapes. For 2-Methylene-octanal, this would typically involve:

Geometry Optimization: Using quantum chemical methods, such as Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d), cc-pVTZ), to find the minimum energy structure of the molecule. This process refines bond lengths, bond angles, and dihedral angles.

Conformational Searching: Employing techniques like systematic searches, Monte Carlo methods, or molecular dynamics simulations to identify all accessible conformers (rotamers) of the molecule. The relative energies of these conformers are then calculated to determine the most stable ones under given conditions. For an aldehyde with an alkyl chain and an exocyclic double bond, rotation around C-C bonds and the C=C bond will lead to various conformers.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations are used to elucidate the electronic structure and properties of this compound, providing insights into its reactivity and physical characteristics. Key electronic properties that would be investigated include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a significant role in chemical reactivity, particularly in cycloaddition and addition reactions. The HOMO-LUMO gap is an indicator of the molecule's stability and its susceptibility to electrophilic or nucleophilic attack.

Charge Distribution: Calculations such as Mulliken or Löwdin population analysis can reveal the distribution of electron density across the atoms, identifying partial positive and negative charges. This is vital for predicting nucleophilic or electrophilic sites. For this compound, the carbonyl carbon is expected to be electrophilic, and the oxygen atom nucleophilic. The exocyclic double bond will also have its own electron distribution.

Dipole Moment: The molecular dipole moment quantifies the polarity of the molecule, influencing its solubility, intermolecular interactions, and spectroscopic behavior.

Ionization Potential and Electron Affinity: These properties, related to the energy required to remove an electron or the energy released upon adding an electron, respectively, are fundamental electronic characteristics.

Reaction Mechanism Elucidation and Transition State Analysis

Understanding the reaction mechanisms and identifying transition states are critical for predicting how this compound will behave in chemical transformations. Computational methods are extensively used for this purpose:

Reaction Pathway Mapping: Identifying plausible reaction pathways for reactions such as polymerization, Michael additions, or Diels-Alder reactions (if applicable).

Transition State (TS) Localization: Locating the saddle point on the potential energy surface that represents the highest energy point along a reaction coordinate. This involves optimizing a structure with one imaginary frequency, corresponding to the transition state.

Activation Energy Calculation: The energy difference between the reactants and the transition state provides the activation energy barrier for the reaction. Lower activation energies indicate faster reaction rates.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that a located transition state connects the correct reactants and products by tracing the reaction path downhill from the transition state.

For an alpha-methylene carbonyl compound, polymerization via radical or anionic mechanisms, or conjugate addition reactions at the beta-carbon of the conjugated system (C=C-C=O), are common reaction types that would be computationally investigated.

Spectroscopic Data Prediction and Validation

Computational chemistry can accurately predict spectroscopic properties, which are invaluable for identifying and characterizing molecules, and for validating theoretical models against experimental data.

Infrared (IR) Spectroscopy: Predicted IR frequencies and intensities for characteristic functional groups (e.g., C=O stretch, C=C stretch, C-H stretches) can be calculated. These predictions help in assigning observed peaks in experimental IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted chemical shifts for ¹H and ¹³C nuclei can be computed. These predictions are crucial for structure elucidation from NMR data, allowing for the assignment of specific signals to specific atoms in the molecule.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption, yielding predicted wavelengths of maximum absorption (λmax) and molar absorptivities. This is particularly relevant for conjugated systems like this compound.

Validation involves comparing these predicted spectroscopic parameters with experimentally obtained data.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment (e.g., solvent, other molecules) over time.

Solvation Studies: Simulating the interaction of this compound with solvent molecules (e.g., water, organic solvents) to understand solvation shells, binding energies, and the effect of the solvent on the molecule's conformation and reactivity.

Intermolecular Potential Energy Surfaces (PES): Calculating the energy of interaction between two or more molecules as a function of their relative positions and orientations. This helps in understanding non-covalent interactions like van der Waals forces, dipole-dipole interactions, and hydrogen bonding.

Diffusion and Transport Properties: MD simulations can also be used to estimate properties like diffusion coefficients, which are important for understanding mass transport in solutions or condensed phases.

Due to the lack of specific published studies for this compound covering all these aspects in detail, the data tables below are illustrative of the type of data that would be generated from such computational studies, rather than presenting specific findings for this compound.

Illustrative Data Table: Conformational Energies (Hypothetical)

| Conformer ID | Relative Energy (kcal/mol) | Description of Dihedral Angles (Example) |

| C1 | 0.00 | All-trans, planar C=C-C=O |

| C2 | 1.25 | Rotation around C3-C4 bond |

| C3 | 2.50 | Rotation around C4-C5 bond |

Illustrative Data Table: Electronic Properties (Hypothetical)

| Property | Calculated Value (Units) | Computational Method |

| HOMO Energy | -8.5 eV | DFT (B3LYP/6-31G(d)) |

| LUMO Energy | -1.0 eV | DFT (B3LYP/6-31G(d)) |

| HOMO-LUMO Gap | 7.5 eV | DFT (B3LYP/6-31G(d)) |

| Dipole Moment | 3.2 D | DFT (B3LYP/6-31G(d)) |

| Carbonyl C Charge | +0.75 e | Mulliken Analysis |

| Carbonyl O Charge | -0.45 e | Mulliken Analysis |

Illustrative Data Table: Predicted Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Predicted Value | Assignment/Description | Computational Method |

| IR Spectroscopy | 1710 cm⁻¹ | C=O stretch | DFT (B3LYP/6-31G(d)) |

| IR Spectroscopy | 1645 cm⁻¹ | C=C stretch | DFT (B3LYP/6-31G(d)) |

| ¹H NMR | 9.8 ppm | Aldehyde proton | DFT (B3LYP/6-31G(d)) |

| ¹³C NMR | 205 ppm | Carbonyl carbon | DFT (B3LYP/6-31G(d)) |

| UV-Vis Spectroscopy | 240 nm | π→π* transition | TD-DFT (B3LYP/6-31G(d)) |

Biological Interactions and Pathways Excluding Human/safety/dosage/clinical Data

Role as a Chemical Intermediate in Biosynthesis (if any in non-human systems)

Currently, there is no publicly available scientific literature that describes the role of 2-Methylene-octanal as a chemical intermediate in the biosynthesis pathways of non-human organisms. While the synthesis of this compound has been described in chemical literature, its natural occurrence or involvement in biological synthesis routes remains uncharacterized. researchgate.netbath.ac.ukgoogle.combath.ac.uk

Interactions with Non-Human Biological Systems

Comprehensive searches of scientific databases have not yielded specific research on the direct interactions of this compound with non-human biological systems. The following subsections detail the lack of specific findings in key areas of antimicrobial and cytotoxic research.

No dedicated studies on the antifungal activity of this compound against plant pathogens have been found in the existing scientific literature. However, research on structurally related α,β-unsaturated aldehydes, such as (E)-2-hexenal, has shown significant antifungal effects against plant pathogens like Botrytis cinerea. datapdf.com Another related compound, octanal (B89490), has been investigated for its potential to control Fusarium oxysporum f. sp. lycopersici, the pathogen responsible for tomato wilt. researchgate.net These findings suggest that aldehydes with similar structural features may possess antifungal properties, but direct evidence for this compound is lacking.

There is currently no specific research available that investigates the antibacterial activity of this compound. While the broader class of α,β-unsaturated aldehydes is known for its reactivity and potential biological effects, dedicated studies to evaluate this compound against bacterial strains have not been published.

No studies reporting the in vitro cytotoxicity of this compound in research cell lines are present in the available scientific literature. While the cytotoxicity of other α,β-unsaturated aldehydes, such as acrolein, is well-documented due to their high reactivity with biological molecules, similar investigations have not been extended to this compound.

Enzymatic Transformations and Biocatalysis Studies In Vitro

There is a lack of published research on the in vitro enzymatic transformations or biocatalysis of this compound. Scientific investigations have not yet explored how this specific compound may be synthesized, modified, or degraded by isolated enzymes or in biocatalytic systems.

Investigation of Potential Roles in Chemical Ecology (e.g., as a signaling molecule in non-human organisms)

No research has been conducted to investigate the potential roles of this compound in chemical ecology. Consequently, there is no information on whether it functions as a signaling molecule, such as a pheromone or a defensive compound, in any non-human organisms.

Applications in Chemical Synthesis and Materials Science Research

Building Block for the Synthesis of Complex Organic Molecules

The inherent reactivity of the alpha-methylene carbonyl system positions 2-Methylene-octanal as a potential building block for constructing more complex organic molecules. The presence of both an aldehyde group and an activated alkene allows for diverse synthetic pathways, including Michael additions, conjugate additions, and cycloaddition reactions. These reactions are fundamental in organic synthesis for carbon-carbon bond formation, a critical step in assembling intricate molecular architectures. While specific research findings detailing the use of this compound in the synthesis of complex molecules were not explicitly found in the provided search results, the general class of alpha-methylene carbonyl compounds is recognized for its utility in creating diverse chemical scaffolds. For instance, alpha-methylene ketones have been employed in the synthesis of 1,2-diaryl diketones and quinoxalines, demonstrating the synthetic power of this functional group arrangement acs.org. The aldehyde functionality in this compound further expands its synthetic repertoire, allowing for transformations such as Wittig reactions or reductive aminations in subsequent steps.

Precursor for Advanced Polymer and Material Monomers

The alpha-methylene group in this compound suggests its potential as a monomer or a precursor for monomers in polymer synthesis. Compounds featuring alpha-methylene carbonyl structures, such as alpha-methylene lactones and lactams, have been investigated for their polymerization capabilities, leading to the formation of polyesters and polyamides, respectively rsc.orggoogle.com. These polymers can exhibit desirable material properties, including biodegradability and thermal stability. Although direct research findings on the polymerization of this compound itself were not detailed in the provided snippets, its structure is amenable to various polymerization mechanisms, such as free-radical polymerization or anionic polymerization, owing to the activated double bond. The resulting polymers could potentially find applications in advanced materials, depending on the specific polymerization conditions and resulting polymer architecture.

Intermediate in the Production of Fine Chemicals (Research-Oriented Synthesis)

As an intermediate in research-oriented synthesis, this compound can serve as a versatile starting material for the preparation of various fine chemicals. Its dual functionality—aldehyde and alpha-methylene alkene—allows for sequential or concurrent reactions to build target molecules. For example, the compound could be utilized in multi-step syntheses where the aldehyde is protected or reacted first, followed by transformations at the alpha-methylene position, or vice-versa. The reactivity demonstrated by related alpha-methylene carbonyl compounds in forming heterocyclic structures like quinoxalines acs.org highlights the potential of this compound as an intermediate in the synthesis of biologically active compounds or specialized chemical reagents.

Advanced Analytical Method Development for Research Samples

Optimization of Sample Preparation and Extraction Techniques for Complex Chemical Matrices

Effective sample preparation is crucial for the successful analysis of 2-Methylene-octanal, especially when it is present in complex matrices such as biological fluids, reaction mixtures, or environmental samples. Aldehydes, including unsaturated ones like this compound, can be reactive and present at low concentrations, necessitating careful handling to prevent degradation or loss.

A common strategy for analyzing aldehydes involves derivatization to form more stable and detectable derivatives. The use of 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a widely adopted method, reacting with the carbonyl group of aldehydes to form stable 2,4-dinitrophenylhydrazones scielo.sa.crp2infohouse.orgnih.govjst.go.jpepa.govaccustandard.com. These derivatives can then be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with UV/Vis detection or coupled with mass spectrometry scielo.sa.crnih.govepa.gov. For volatile or semi-volatile compounds like this compound (which has a boiling point of 78 °C at 15 Torr researchgate.net), headspace solid-phase microextraction (HS-SPME) is a highly effective, solvent-free sample preparation technique. HS-SPME integrates sampling, extraction, concentration, and sample introduction into a single step, improving detection limits and reducing preparation time pan.olsztyn.pld-nb.info. Optimization of SPME parameters, such as the choice of fiber coating (e.g., DVB/CAR/PDMS), extraction temperature, and time, is critical for maximizing the recovery of analytes from diverse matrices pan.olsztyn.plnih.govacs.orgsciopen.com.

Development of Hyphenated Analytical Techniques for Enhanced Resolution and Identification

Hyphenated techniques, which combine separation and detection methods, are indispensable for resolving complex mixtures and unequivocally identifying analytes like this compound.

HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the analysis of volatile and semi-volatile organic compounds, including aldehydes pan.olsztyn.plnih.govacs.orgnih.govsciopen.comd-nb.info. This technique is particularly well-suited for this compound due to its volatility. The HS-SPME step efficiently extracts the target analyte from the sample matrix into the vapor phase, which is then directly injected into the GC. The GC separates the compounds based on their volatility and polarity, while the MS provides mass spectral data for identification and quantification. Optimization of GC conditions, including column type (e.g., DB-5MS), temperature programming, and carrier gas flow, is essential for achieving good separation and sensitivity pan.olsztyn.plnih.gov. The mass spectra obtained can be compared to spectral libraries for compound identification. Research has shown the utility of HS-SPME-GC-MS for analyzing aldehydes in various matrices, such as food products and environmental samples pan.olsztyn.plnih.govsciopen.com.

Liquid Chromatography coupled with Orbitrap Mass Spectrometry (LC-Orbitrap-MS) offers high resolution, high mass accuracy, and excellent sensitivity, making it ideal for analyzing complex mixtures and performing metabolite profiling, which could include aldehydes like this compound researchgate.netprotocols.iothermofisher.comnih.gov. While aldehydes can be analyzed directly, derivatization with specific reagents (e.g., CAX-A, PFBHA) can significantly enhance their detectability and selectivity, especially in complex biological matrices nih.govresearchgate.netmdpi.com. The Orbitrap mass analyzer's ability to provide accurate mass measurements allows for the unambiguous identification of compounds and the elucidation of their structures, even in the presence of interfering substances thermofisher.comnih.gov. This technique is valuable for identifying and quantifying low-abundance aldehydes or their metabolites within biological samples, offering a comprehensive view of metabolic pathways. The method can be optimized for speed and sensitivity, allowing for high-throughput analysis of large sample cohorts protocols.iolcms.cz.

Methodologies for Quantitative Analysis in Reaction Mixtures and Research Extracts

Accurate quantification of this compound is critical for understanding reaction kinetics, product yields, or concentration levels in biological systems. Both GC-MS and LC-MS/MS (including Orbitrap) are widely used for quantitative analysis.

Quantitative analysis typically involves constructing calibration curves using certified reference standards of this compound. Internal standards are often employed to compensate for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the results thermoscientific.comosha.gov. For GC-MS, quantitative analysis relies on the intensity of specific ions in the mass spectrum, often the base peak or a characteristic fragment ion. In LC-MS, quantification is usually based on the intensity of the precursor ion or a selected fragment ion (in MS/MS mode) nih.govresearchgate.netroscoff-culture-collection.org. The method's linearity, detection limits (LOD), and quantification limits (LOQ) are determined during the validation process to establish the reliable working range for quantification scielo.sa.crnih.gov.

Validation Protocols for Novel Analytical Methods

The validation of any analytical method is paramount to ensure the quality and reliability of the data generated. For this compound, a comprehensive validation protocol would typically include the following parameters, as guided by general analytical chemistry standards and regulatory requirements scielo.sa.crp2infohouse.orgnih.govepa.gov:

Specificity/Selectivity: The ability of the method to measure the target analyte (this compound) unequivocally in the presence of other components in the sample matrix.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of calibration standards.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing spiked samples or by comparing results with those obtained from a reference method. Recovery studies are a key component of accuracy assessment.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Detection Limit (LOD) and Quantification Limit (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively, with acceptable accuracy and precision.

Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters (e.g., temperature, pH, mobile phase composition), providing an indication of its reliability during normal usage.

Stability: Assessment of the analyte's stability in the sample matrix and in prepared solutions under specified storage conditions.

A typical validation study might involve analyzing multiple replicates of spiked samples at different concentration levels to determine these parameters. For instance, validation of aldehyde analysis often involves assessing the recovery and precision of derivatized aldehydes across a range of concentrations scielo.sa.crnih.gov.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Pathways

The chemical industry's increasing focus on sustainability necessitates the development of environmentally friendly methods for synthesizing valuable compounds like 2-methylene-octanal. Future research in this area is likely to concentrate on several key green chemistry principles.

One promising direction is the use of biocatalysis . Enzymes, such as those from the ene-reductase family, could be engineered to produce this compound with high selectivity and under mild, aqueous conditions. This approach would minimize the use of hazardous reagents and solvents typically associated with traditional organic synthesis. For instance, the biocatalytic oxidation of a corresponding allylic alcohol could provide a direct and green route to the desired aldehyde. nih.gov

Photocatalysis represents another burgeoning field with the potential to revolutionize the synthesis of α,β-unsaturated aldehydes. nih.gov Visible-light-mediated reactions can often be conducted at ambient temperature, reducing energy consumption. sigmaaldrich.com Future investigations could explore photocatalytic cross-coupling reactions or C-H activation pathways to construct the this compound framework from simple, readily available precursors.

Furthermore, the development of heterogeneous catalysts is a critical area of research. Solid-supported catalysts can be easily separated from the reaction mixture and recycled, reducing waste and improving process efficiency. Zeolites and other porous materials could be designed to catalyze the formation of this compound with high selectivity. oarjbp.com Research into reactions in greener solvents, such as water or supercritical CO2, will also be crucial in minimizing the environmental footprint of its synthesis.

A comparative overview of potential green synthetic strategies is presented in Table 1.

| Synthetic Strategy | Key Advantages | Potential Research Focus for this compound |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Engineering of specific enzymes for the targeted synthesis from bio-based precursors. |

| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions. | Development of novel photocatalysts for efficient C-C bond formation. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, potential for continuous flow processes. | Design of tailored solid catalysts for selective condensation or oxidation reactions. |

| Green Solvents | Reduced environmental impact, improved safety profile. | Exploration of aqueous reaction media or supercritical fluids for the synthesis. |

This table provides a summary of potential green synthetic pathways for this compound.

Exploration of Undiscovered Reactivity and Novel Transformations

The rich electronic nature of this compound, characterized by its electron-deficient double bond, opens the door to a wide array of chemical transformations. While classic reactions of α,β-unsaturated aldehydes, such as Michael additions and Diels-Alder reactions, are well-established, there is significant room for discovering novel reactivity patterns.

Future research could focus on asymmetric conjugate additions , where chiral catalysts are used to introduce new stereocenters with high enantioselectivity. nih.govnih.gov This would be particularly valuable for the synthesis of biologically active molecules. The development of novel organocatalysts or transition-metal complexes for the conjugate addition of various nucleophiles to this compound is a promising avenue.

Cycloaddition reactions beyond the classic Diels-Alder are also an area of interest. nih.gov For instance, [3+2] or [2+2] cycloadditions could lead to the formation of novel carbocyclic and heterocyclic scaffolds that are not readily accessible through other means. The unique substitution pattern of this compound may lead to unexpected regiochemical and stereochemical outcomes in these reactions.

Furthermore, the exploration of radical reactions involving this compound could unveil new synthetic possibilities. The electron-deficient alkene can act as a radical acceptor, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Photocatalysis, in particular, has emerged as a powerful tool for generating radicals under mild conditions, which could be applied to novel transformations of this compound.

Investigation of Stereochemical Control in Synthesis and Reactions

The ability to control stereochemistry is paramount in modern organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active compounds. For this compound, achieving stereocontrol in its synthesis and subsequent reactions presents a significant and valuable research challenge.

In the synthesis of this compound derivatives, the development of stereoselective methods to introduce substituents at the α- or β-positions of the carbonyl group is a key objective. This could be achieved through the use of chiral auxiliaries, chiral catalysts, or chiral reagents. youtube.com For example, asymmetric aldol (B89426) or Mannich reactions could be employed to construct the carbon skeleton with high stereocontrol. nih.gov

When this compound participates in reactions, controlling the stereochemistry of the newly formed chiral centers is crucial. In Diels-Alder reactions , the use of chiral Lewis acid catalysts can influence the facial selectivity of the dienophile, leading to the preferential formation of one enantiomer of the cycloadduct. scripps.edunih.gov Similarly, in conjugate additions , chiral organocatalysts or metal complexes can direct the approach of the nucleophile, resulting in high enantiomeric excesses of the product. nih.gov

Future research will likely focus on the design of novel and highly efficient chiral catalysts that are specifically tailored for reactions involving 2-substituted-2-alkenals like this compound. The goal is to develop methodologies that provide access to a wide range of stereochemically defined products with high levels of precision.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization